(E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate
Description
(E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound that features a variety of functional groups, including a bromobenzylidene moiety, a thioxothiazolidinone ring, and a piperazine carboxylate ester
Properties
IUPAC Name |
ethyl 4-[3-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O4S2/c1-2-28-19(27)23-10-8-22(9-11-23)17(25)6-7-24-18(26)16(30-20(24)29)13-14-4-3-5-15(21)12-14/h3-5,12-13H,2,6-11H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTLRWWNJIHGLZ-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated acyl chloride to form the thioxothiazolidinone ring.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the thioxothiazolidinone intermediate and 3-bromobenzaldehyde.
Attachment of the Piperazine Carboxylate Ester: The final step involves the acylation of piperazine with ethyl chloroformate, followed by coupling with the previously formed intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated thioxothiazolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group may facilitate binding to hydrophobic pockets, while the thioxothiazolidinone ring could interact with active sites through hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 4-(3-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate
- (E)-ethyl 4-(3-(5-(3-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro-substituted analogs.
Biological Activity
(E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Piperazine moiety : Known for its diverse pharmacological properties.
- Thiazolidinone ring : Often associated with anti-inflammatory and antimicrobial activities.
- Bromobenzylidene group : May contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in the treatment of psychiatric disorders.
Key Mechanisms:
- Serotonergic Activity : Similar compounds have shown efficacy in modulating serotonin receptors, impacting mood and anxiety levels .
- Anti-inflammatory Properties : The thiazolidinone component is linked to reduced inflammation, which could be beneficial in pain management .
- Antimicrobial Effects : Some derivatives exhibit significant antimicrobial activity, suggesting potential therapeutic applications in infectious diseases.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Anxiolytic-like effects observed | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Inhibition of bacterial growth | Not specifically cited |
Study 1: Anxiolytic Effects
In a behavioral study involving mice, a piperazine derivative similar to the compound was tested for anxiolytic properties. Results indicated increased time spent in the center of an open field test, suggesting reduced anxiety levels. The effects were mediated through serotonergic pathways, as evidenced by the use of specific receptor antagonists .
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of thiazolidinone derivatives demonstrated significant reductions in paw edema in rat models. This suggests that compounds with similar structures may also exert beneficial effects in inflammatory conditions .
Research Findings
Recent research has highlighted the following findings regarding (E)-ethyl 4-(3-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazine-1-carboxylate:
- Selectivity for Targets : Compounds within this class often show selectivity for certain receptors, which can enhance therapeutic efficacy while minimizing side effects.
- Potential for Development : Given the promising results from related compounds, there is significant interest in further developing this compound for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
